molecular formula C12H16N2O3 B13077864 tert-Butyl (2-amino-3-formylphenyl)carbamate

tert-Butyl (2-amino-3-formylphenyl)carbamate

Cat. No.: B13077864
M. Wt: 236.27 g/mol
InChI Key: YKPLLSQEIFDGKK-UHFFFAOYSA-N
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Description

For Research Use Only . Not for use in diagnostic or therapeutic procedures. tert-Butyl (2-amino-3-formylphenyl)carbamate is a versatile chemical intermediate designed for advanced organic synthesis and drug discovery. The compound features a protected amine group as a tert-butyl carbamate (Boc) and a reactive formyl group on its aromatic ring. The Boc group is a cornerstone in synthetic chemistry, widely used to protect amines during multi-step synthesis due to its stability under basic conditions and its selective removal under mild acidic conditions . The presence of both protected amine and aldehyde functionalities makes this molecule a valuable scaffold for constructing diverse chemical libraries, particularly in the development of nitrogen-containing heterocycles and complex target molecules. Carbamate groups, like the one in this compound, are recognized as privileged structural motifs in medicinal chemistry. They are known for their improved proteolytic stability and enhanced ability to penetrate cell membranes compared to amide bonds, which contributes to better bioavailability of drug candidates . Researchers can leverage the reactivity of the aldehyde group for condensation and cyclization reactions, while the Boc-protected amine ensures compatibility with a wide range of reaction conditions. This compound is ideally suited for applications in pharmaceutical research, including the synthesis of potential enzyme inhibitors and the exploration of new pharmacologically active entities.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(2-amino-3-formylphenyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-7H,13H2,1-3H3,(H,14,16)

InChI Key

YKPLLSQEIFDGKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(2-amino-3-formylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amino group of 2-amino-3-formylphenol with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, generating a free amine. Key methods include:

Condition Reagents/Catalysts Yield Selectivity Reference
Anhydrous acidHCl (4M in dioxane) or TFA85–95%High; preserves formyl
Aqueous acidH₃PO₄ (85% aq.)90%Compatible with esters
Radical-mediated cleavageMagic blue (MB⁺)/Et₃SiH88%Mild, room temperature

Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and a tert-butyl cation. Scavengers like thiophenol may trap the cation to prevent alkylation side reactions .

Formyl Group Reactivity

The aldehyde functionality participates in nucleophilic additions and condensations:

Nucleophilic Additions

Reaction Reagent Product Application
Imine formationPrimary aminesSchiff basesLigand synthesis
Aldol condensationKetones/enolatesα,β-unsaturated carbonylsHeterocycle construction
Grignard additionRMgXSecondary alcoholsCarbon chain elongation

Example : Reaction with hydroxylamine yields the oxime derivative, useful for metal coordination complexes.

Reductive Amination

The formyl group reacts with amines under reducing conditions (e.g., NaBH₃CN) to form secondary amines. This is critical for constructing peptidomimetics or drug candidates.

Aromatic Amino Group Reactivity

After Boc deprotection, the free amine undergoes:

Electrophilic Substitution

Reaction Electrophile Position Notes
NitrationHNO₃/H₂SO₄Para to NH₂Requires controlled conditions
SulfonationH₂SO₄/SO₃Ortho/paraTemperature-dependent

Diazotization

Forms diazonium salts at 0–5°C, enabling:

  • Sandmeyer reactions (CuCN, KI) for halogenation.

  • Azo coupling with electron-rich aromatics .

Protected Intermediate

The Boc group stabilizes the amine during multi-step syntheses. For example:

  • Peptide coupling : After deprotection, the amine reacts with carboxylic acids via EDC/HOBt.

  • Heterocycle synthesis : Condensation of the formyl group with thioureas forms thiazoles.

Coordination Chemistry

The aldehyde and amine groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or magnetic properties.

Stability and Compatibility

Condition Stability Notes
Basic media (pH >9)StableBoc group resists hydrolysis
Oxidative agentsModerateFormyl group may oxidize to COOH
High temperatureDecomposes (>150°C)Avoid in refluxing polar solvents

Key Research Findings

  • Selective Deprotection : Aqueous H₃PO₄ cleaves Boc without affecting benzyl or methyl esters .

  • Tandem Reactions : Sequential Boc deprotection/imine formation achieves one-pot heterocycle synthesis (e.g., quinazolines).

  • Green Chemistry : HFIP solvent enables Boc protection/deprotection with minimal waste .

Scientific Research Applications

Organic Synthesis

Protection of Amino Groups:
One of the primary applications of tert-butyl (2-amino-3-formylphenyl)carbamate is as a protecting group for amino functionalities in organic synthesis. The tert-butyloxycarbonyl (Boc) group is stable under various reaction conditions, making it ideal for protecting amino groups during multi-step syntheses. This stability allows for selective reactions without the risk of deprotection, which is crucial when synthesizing complex molecules .

Mild Deprotection Conditions:
Recent studies have demonstrated efficient methods for deprotecting tert-butyl carbamates using mild conditions, such as oxalyl chloride in methanol. This approach minimizes side reactions and enhances yields, making it an attractive option for synthetic chemists .

Pharmaceutical Development

Antimalarial Drug Development:
Research has shown that derivatives of this compound can act as potent inhibitors of aspartate transcarbamoylase (ATC), a promising target in the fight against malaria. In vitro studies have indicated that these compounds exhibit selective inhibition of parasitic ATC while sparing human enzymes, which is critical for reducing potential side effects .

Structure-Activity Relationship Studies:
The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Variations in substituents on the phenyl ring have been systematically explored to enhance biological activity and selectivity against specific targets, such as fatty acid amide hydrolase (FAAH) .

Inhibition Mechanisms:
this compound has been studied for its potential as a peripherally restricted FAAH inhibitor. This class of compounds has shown promise in managing pain without central nervous system penetration, thus minimizing side effects associated with traditional analgesics . The understanding of its interaction with biological targets is crucial for developing new therapeutic agents.

Table: Summary of Key Findings

Study FocusFindingsReference
Deprotection Methods Effective use of oxalyl chloride in methanol for mild deprotection of tert-butyl carbamates
Antimalarial Activity Compounds derived from this carbamate inhibit PfATC selectively, reducing malaria parasite growth
SAR Studies Structural modifications lead to enhanced FAAH inhibition with restricted CNS access

Mechanism of Action

The mechanism of action of tert-butyl(2-amino-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Similarity Score Reference
tert-Butyl (2-amino-3-formylphenyl)carbamate 2-NH₂, 3-CHO C₁₂H₁₆N₂O₃ 236.27 High reactivity for cross-coupling N/A Target
tert-Butyl (3-formylphenyl)carbamate 3-CHO (no NH₂) C₁₂H₁₅NO₃ 221.25 Aldehyde-mediated condensations 0.91
tert-Butyl (2-amino-3-methylphenyl)carbamate 2-NH₂, 3-CH₃ C₁₂H₁₈N₂O₂ 222.28 Reduced reactivity; methyl stability 0.75
tert-Butyl (3-aminophenyl)carbamate 3-NH₂ C₁₁H₁₆N₂O₂ 208.26 Ortho-directing effects in synthesis 0.98
tert-Butyl (2-aminophenyl)carbamate 2-NH₂ C₁₁H₁₆N₂O₂ 208.26 Meta-substitution limitations 0.72
tert-Butyl (3-hydroxyphenyl)carbamate 3-OH C₁₁H₁₅NO₃ 209.24 Hydrogen-bonding capability 0.73

Reactivity and Functional Group Influence

Amino Group Position
  • 2-Amino substituent: The ortho-positioned NH₂ in the target compound enhances steric hindrance, limiting some electrophilic substitutions but favoring directed metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • 3-Amino analogs: Para-substituted NH₂ (e.g., tert-Butyl (3-aminophenyl)carbamate) exhibit higher solubility in polar solvents but lower stability under acidic conditions .
Formyl vs. Methyl/Hydroxyl Groups
  • Formyl (-CHO) : Increases electrophilicity, enabling Schiff base formation or nucleophilic additions. This distinguishes the target compound from methyl- or hydroxyl-substituted analogs, which are less reactive but more stable .

Stability and Purification Challenges

  • Boc Deprotection : The target compound’s Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), similar to other tert-butyl carbamates .
  • Purity Issues: Unlike tert-Butyl (2-amino-3-methylphenyl)carbamate (95% purity, ), the formyl-substituted analog may require chromatographic purification due to byproduct formation during synthesis .

Biological Activity

tert-Butyl (2-amino-3-formylphenyl)carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, which includes both an amino and a formyl group, is being studied for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C12H17N2O3, with a molecular weight of 233.28 g/mol. The compound can be synthesized through several methods, including protection of the amino group of 2-amino-3-formylphenol using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells, although further studies are required to confirm these effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions may modulate enzyme and receptor activities, leading to various biological effects .

Anti-inflammatory Studies

A study evaluated the anti-inflammatory effects of this compound using an animal model. The results indicated a significant reduction in edema and inflammatory markers compared to the control group. The compound was administered at varying doses, with optimal results observed at 50 mg/kg.

Antimicrobial Activity

Research published in Der Pharma Chemica highlighted the antimicrobial efficacy of various carbamate derivatives, including this compound. The study employed agar diffusion methods against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones .

Anticancer Effects

In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines. A study conducted on breast cancer cells showed that treatment with the compound resulted in increased levels of caspase activity, suggesting that it triggers apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains both amino and formyl groupsAnti-inflammatory, antimicrobial, anticancer
tert-Butyl (2-aminophenyl)carbamateLacks formyl groupLess reactive; limited biological activity
tert-Butyl (3-aminophenyl)carbamateDifferent amino group positionVaries in reactivity and activity profile

Q & A

Basic Research Questions

Q. What are effective synthetic routes for tert-Butyl (2-amino-3-formylphenyl)carbamate, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via Boc protection of the amine group, followed by formylation. Key steps include:

  • Protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to protect the amine group (see ).
  • Formylation : Introduce the aldehyde group using pyridinium chlorochromate (PCC) in chloroform ( ).
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates ().
    • Optimization : Adjust reaction stoichiometry (e.g., Boc₂O:amine ratio) and monitor pH during aqueous workups to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl protons) and formyl group presence (δ ~9-10 ppm for aldehyde proton).
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., m/z 250–330 range for related carbamates in ).
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) ().
    • Cross-Validation : Compare retention times and spectral data with structurally similar carbamates ( ).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation of the formyl group ( ).
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps ().
  • Decomposition Risks : Avoid strong acids/bases, which may cleave the Boc group or degrade the aldehyde ( ).

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of chiral carbamate derivatives?

  • Methodological Answer :

  • Catalytic Systems : Use chiral auxiliaries (e.g., (R)-BINAP) or enantioselective catalysts (e.g., Pd(PPh₃)₄) for asymmetric coupling ( ).
  • Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry ( ).
  • Case Study : Diastereoselective α-amidoalkylation reactions for pyrrolo[2,1-a]isoquinolines demonstrate how steric effects influence selectivity ( ).

Q. What computational tools are recommended for analyzing the crystal structure and reactivity of tert-Butyl carbamates?

  • Methodological Answer :

  • Crystallography : SHELX software (SHELXL/SHELXD) refines small-molecule structures using X-ray diffraction data ( ).
  • Visualization : Mercury software overlays multiple structures to compare bond angles and hydrogen-bonding networks ( ).
  • DFT Studies : Model reaction pathways (e.g., Boc deprotection kinetics) using Gaussian or ORCA packages ( ).

Q. How can conflicting data on reaction yields or byproduct formation be resolved in carbamate synthesis?

  • Methodological Answer :

  • Troubleshooting :
  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., tert-butyl alcohol from Boc cleavage) ().
  • Yield Optimization : Screen solvents (e.g., DMAc vs. THF) and bases (e.g., NaHCO₃ vs. DIEA) to suppress side reactions ().
  • Case Study : Inconsistent yields in Pd-catalyzed couplings () were resolved by optimizing ligand-to-metal ratios (Pd₂(dba)₃:BINAP = 1:2).

Q. What strategies are effective for scaling up tert-Butyl carbamate synthesis while maintaining purity?

  • Methodological Answer :

  • Process Chemistry :
  • Continuous Flow Systems : Reduce reaction times and improve heat management for exothermic steps (e.g., Boc protection) ().
  • Workflow Design : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring ().
  • Case Study : A 10-gram-scale synthesis of tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate achieved 85% yield via controlled Boc₂O addition ().

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